molecular formula C20H15ClN4O2 B2763733 13-chloro-5-(1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034267-43-9

13-chloro-5-(1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2763733
CAS No.: 2034267-43-9
M. Wt: 378.82
InChI Key: VRTNAKQTHQJTMZ-UHFFFAOYSA-N
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Description

8-chloro-2-(1H-indole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole moiety, a pyrimidine ring, and a chloro substituent

Preparation Methods

The synthesis of 8-chloro-2-(1H-indole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves multiple steps, including the formation of the indole and pyrimidine rings, followed by their coupling and chlorination. The synthetic route typically starts with the preparation of the indole-2-carboxylic acid, which is then converted to the corresponding indole-2-carbonyl chloride. This intermediate is reacted with a suitable pyrimidine derivative under controlled conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

8-chloro-2-(1H-indole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Scientific Research Applications

8-chloro-2-(1H-indole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological targets, such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-chloro-2-(1H-indole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to engage in π-π stacking interactions and hydrogen bonding, which can modulate the activity of the target protein. The chloro substituent may enhance the compound’s binding affinity and selectivity by participating in halogen bonding. The overall effect is the modulation of biological pathways, leading to the desired therapeutic or biochemical outcome.

Comparison with Similar Compounds

8-chloro-2-(1H-indole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can be compared with other indole derivatives, such as:

    5-chloroindole-2-carboxylic acid: Similar in structure but lacks the pyrimidine ring, making it less complex.

    1H-indole, 4-chloro-: Contains a chloro substituent but does not have the carbonyl or pyrimidine functionalities.

    Indole-2-carboxamide: Shares the indole core but differs in the functional groups attached to the indole ring.

The uniqueness of 8-chloro-2-(1H-indole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one lies in its combination of the indole and pyrimidine rings, along with the chloro substituent, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

13-chloro-5-(1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2/c21-13-5-6-18-23-16-7-8-24(11-14(16)19(26)25(18)10-13)20(27)17-9-12-3-1-2-4-15(12)22-17/h1-6,9-10,22H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTNAKQTHQJTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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